N/A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GSK2220400A est un inhibiteur de kinase qui a montré un potentiel dans diverses applications thérapeutiques, en particulier dans le traitement du cancer. Il est connu pour sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GSK2220400A implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail. elle implique généralement l'utilisation de techniques et de réactifs avancés de synthèse organique pour obtenir la structure moléculaire souhaitée .

Méthodes de production industrielle : La production industrielle de GSK2220400A impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclurait l'utilisation de réacteurs automatisés, de systèmes de purification et de mesures rigoureuses de contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : GSK2220400A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ses propriétés ou son activité.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés ayant une activité biologique modifiée, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui améliorent son potentiel thérapeutique .

4. Applications de la recherche scientifique

Chimie : Utilisé comme sonde chimique pour étudier l'activité des kinases et les voies de signalisation.

Biologie : Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Médecine : Agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux ayant une activité kinase élevée.

Industrie : Peut être utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques.

5. Mécanisme d'action

GSK2220400A exerce ses effets en inhibant les kinases spécifiques impliquées dans les voies de signalisation cellulaire. Il cible les kinases telles que ALK et INSR, conduisant à la modulation de l'expression génique et à l'induction de l'apoptose. L'inhibition de ces kinases perturbe la progression du cycle cellulaire et favorise la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: Used as a chemical probe to study kinase activity and signaling pathways.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Potential therapeutic agent for treating cancers, particularly those with high kinase activity.

Industry: May be used in the development of new drugs and therapeutic strategies.

Mécanisme D'action

GSK2220400A exerts its effects by inhibiting specific kinases involved in cell signaling pathways. It targets kinases such as ALK and INSR, leading to the modulation of gene expression and induction of apoptosis. The inhibition of these kinases disrupts cell cycle progression and promotes cell death in cancer cells .

Comparaison Avec Des Composés Similaires

GSK2220400A est unique dans sa sélectivité et sa puissance par rapport aux autres inhibiteurs de kinase. Des composés similaires comprennent :

GSK2186269A : Un autre inhibiteur de kinase ayant des effets similaires mais une sélectivité différente.

GSK1173862A : Connu pour sa capacité à induire une fragmentation nucléaire étendue.

GSK180736A : Développé comme un inhibiteur de la protéine kinase associée à Rho, contenant une bobine enroulée

Ces composés partagent des similitudes structurales mais diffèrent dans leurs cibles spécifiques et leurs activités biologiques, soulignant l'unicité de GSK2220400A dans son potentiel thérapeutique .

Propriétés

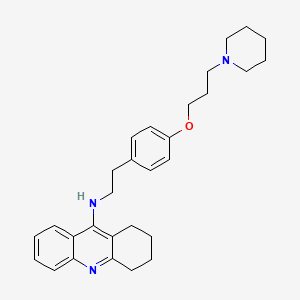

Formule moléculaire |

C27H31N9O3 |

|---|---|

Poids moléculaire |

529.6 g/mol |

Nom IUPAC |

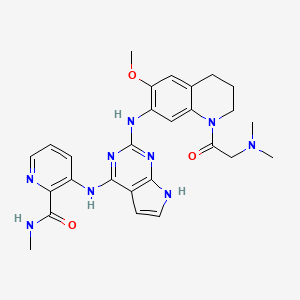

3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C27H31N9O3/c1-28-26(38)23-18(8-5-10-29-23)31-25-17-9-11-30-24(17)33-27(34-25)32-19-14-20-16(13-21(19)39-4)7-6-12-36(20)22(37)15-35(2)3/h5,8-11,13-14H,6-7,12,15H2,1-4H3,(H,28,38)(H3,30,31,32,33,34) |

Clé InChI |

OBMZKUNRGPCSLT-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(C=CC=N1)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCCN(C5=C4)C(=O)CN(C)C)OC |

SMILES canonique |

CNC(=O)C1=C(C=CC=N1)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCCN(C5=C4)C(=O)CN(C)C)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK-2220400A; GSK 2220400A; GSK2220400A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.